molecular formula C14H16ClNO2 B2412554 Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287265-90-9

Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate

Cat. No.: B2412554
CAS No.: 2287265-90-9
M. Wt: 265.74
InChI Key: YNTMTEPKXSPARS-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[111]pentanyl]acetate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-chlorophenyl derivatives with bicyclo[1.1.1]pentane intermediates under controlled conditions. The reaction conditions often include the use of strong bases or acids, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
  • Methyl 2-amino-2-[3-(3-bromophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
  • Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate

Uniqueness

Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is unique due to its specific substitution pattern and the presence of the bicyclo[1.1.1]pentane moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-18-12(17)11(16)14-6-13(7-14,8-14)9-3-2-4-10(15)5-9/h2-5,11H,6-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTMTEPKXSPARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C12CC(C1)(C2)C3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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